2-[10-(3-Chloro-4-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-5-yl]phenol
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Overview
Description
2-[10-(3-Chloro-4-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7300^{2,6}]dodeca-1(9),2,4,7,11-pentaen-5-yl]phenol is a complex organic compound characterized by its unique structure, which includes a phenol group and a hexaazatricyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[10-(3-Chloro-4-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7300^{2,6}]dodeca-1(9),2,4,7,11-pentaen-5-yl]phenol typically involves multiple steps, starting with the preparation of the hexaazatricyclo framework This can be achieved through a series of cyclization reactions involving appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of catalysts, solvents, and specific reaction conditions to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[10-(3-Chloro-4-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-5-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify the hexaazatricyclo framework.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-[10-(3-Chloro-4-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-5-yl]phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[10-(3-Chloro-4-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-5-yl]phenol involves its interaction with molecular targets and pathways within biological systems. This may include binding to specific receptors or enzymes, modulating signaling pathways, and affecting cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-[4-(2-{4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl}ethyl)phenyl]-2-methylpropanoic acid: Known for its antihistamine properties.
N-(3-chloro-4-methylphenyl)-2-methylpentanamide: Used in various chemical applications.
Uniqueness
2-[10-(3-Chloro-4-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-5-yl]phenol is unique due to its hexaazatricyclo framework, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C19H13ClN6O |
---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
2-[10-(3-chloro-4-methylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl]phenol |
InChI |
InChI=1S/C19H13ClN6O/c1-11-6-7-12(8-15(11)20)26-17-14(9-22-26)19-24-23-18(25(19)10-21-17)13-4-2-3-5-16(13)27/h2-10,27H,1H3 |
InChI Key |
LEFHACKGBHPGLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC=CC=C5O)Cl |
Origin of Product |
United States |
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